ethyl 2-[(2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Ethyl 2-[(2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring a cyclopenta[b]thiophene core substituted with a 2-methoxybenzoyl amide group and an ethyl carboxylate ester. This structure is synthesized via a multi-step process involving the condensation of cyclopentanone with sulfur and ethyl cyanoacetate to form the cyclopenta[b]thiophene intermediate, followed by functionalization at the 2-amino position (see Sections 2.1–2.3 in and ) . The compound’s structural complexity and functional groups make it a candidate for pharmacological applications, particularly in anticancer and antiviral research.
Properties
IUPAC Name |
ethyl 2-[(2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-3-23-18(21)15-12-8-6-10-14(12)24-17(15)19-16(20)11-7-4-5-9-13(11)22-2/h4-5,7,9H,3,6,8,10H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEPWDCYSZEVAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[(2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C18H19NO4S
- Molecular Weight : 345.4 g/mol
- IUPAC Name : this compound
The structural uniqueness of this compound lies in its cyclopentathiophene backbone, which is known for its diverse biological activities.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. The 2-aroyl-5-amino benzo[b]thiophene derivatives , closely related to our compound, have shown promising results as potent inhibitors of microtubule polymerization, acting through the colchicine site of tubulin. This mechanism is crucial since microtubule dynamics are essential for cell division and cancer proliferation.
- Inhibition of Tubulin Polymerization : The compound exhibits significant inhibition of tubulin polymerization with IC50 values ranging from 2.6 to 18 nM across various cancer cell lines . This indicates a strong potential for further development as an anticancer therapeutic.
- Case Study - Xenograft Models : In vivo studies demonstrated that compounds similar to this compound significantly inhibited tumor growth in xenograft models of human osteosarcoma . For instance, a derivative showed effective tumor reduction at a dosage of 50 mg/kg.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this class of compounds. Key findings include:
- Positioning of Functional Groups : The placement of methoxy and amino groups at specific positions on the thiophene ring significantly influences antiproliferative activity. For example, substituents at C-5 and C-7 positions enhance potency compared to other configurations .
| Compound | IC50 (nM) | Remarks |
|---|---|---|
| 3a | 0.78 | Most potent against murine cell lines |
| 3c | 2.6 | More active than CA-4 in human cell lines |
| 3e | 12 | Similar activity to 3d with methoxy at C-7 |
The primary mechanism by which this compound exerts its effects involves:
- Microtubule Disruption : By binding to the colchicine site on tubulin, it prevents microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells.
- Apoptosis Induction : The compound has been shown to induce apoptosis through the activation of caspases, which are critical for programmed cell death pathways.
Comparison with Similar Compounds
Ethyl 2-[(3,4-Dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Structural Difference : The benzoyl group contains methoxy substituents at the 3,4-positions instead of 2-methoxy.
- Impact : Increased steric bulk and electron-donating effects alter binding affinity in molecular docking studies. The molecular weight (375.44 g/mol) is higher than the target compound (predicted ~373.43 g/mol) .
- Synthesis : Similar acylation steps using 3,4-dimethoxybenzoyl chloride.
Fluorinated Analogs
Ethyl 2-[(2-Fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Structural Difference : A fluorine atom replaces the methoxy group at the benzoyl 2-position.
- Impact : Fluorine’s electronegativity enhances metabolic stability and membrane permeability. This derivative showed antiviral activity against influenza (63% yield after hydrolysis to the carboxylic acid) .
- Synthesis : Uses 2-fluorobenzoyl chloride for acylation.
Hydroxy and Methoxy Variations
2-[(2-Hydroxybenzylidene)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic Acid Methyl Ester
- Structural Difference : A hydroxyl-substituted benzylidene group replaces the 2-methoxybenzoyl amide.
- Synthesized via Schiff base formation .
Extended Conjugation Systems
Ethyl 2-{[(2E)-3-(2,5-Dimethoxyphenyl)-2-propenoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Structural Difference: An α,β-unsaturated propenoyl linker with 2,5-dimethoxyphenyl groups extends conjugation.
- Impact : Enhanced π-π stacking interactions may improve binding to hydrophobic pockets in target proteins .
Heterocyclic Modifications
Ethyl 2-(5-Bromopentanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Structural Difference: A brominated alkanoyl chain replaces the aromatic benzoyl group.
Preparation Methods
Synthesis of the Cyclopenta[b]Thiophene Core
The cyclopenta[b]thiophene framework serves as the foundational structure for the target compound. A widely adopted method involves the condensation of cyclopentanone with cyanoacetylhydrazine in the presence of elemental sulfur. This reaction, conducted under reflux in absolute ethanol with triethylamine as a catalyst, yields 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbohydrazide as an intermediate . The mechanism proceeds via Gewald-like thiophene ring formation, where sulfur acts as a cyclizing agent.
Reaction Conditions
-
Reagents : Cyclopentanone (1.0 equiv), cyanoacetylhydrazine (1.0 equiv), sulfur (1.0 equiv), triethylamine (catalytic).
-
Solvent : Absolute ethanol.
-
Temperature : Reflux (~78°C).
-
Duration : 3 hours.
The product is isolated as yellow crystals after crystallization from ethanol. Spectroscopic characterization includes:
Introduction of the Ethyl Ester Group
The carboxylhydrazide intermediate is converted to the ethyl ester through a two-step process. First, the carbohydrazide is treated with ethyl chloroformate in the presence of a base to form the mixed carbonate, which is subsequently hydrolyzed under acidic conditions. Alternatively, direct esterification using ethanol and sulfuric acid has been reported for analogous compounds .
Optimized Procedure
-
Reagents : 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbohydrazide (1.0 equiv), ethyl chloroformate (1.2 equiv), pyridine (1.5 equiv).
-
Solvent : Dry dichloromethane.
-
Temperature : 0°C to room temperature.
Characterization Data
Acylation with 2-Methoxybenzoyl Chloride
The critical step in introducing the 2-methoxybenzoyl moiety involves the reaction of the amino-thiophene intermediate with 2-methoxybenzoyl chloride. This acylation is typically performed in anhydrous pyridine to scavenge HCl, ensuring high yields of the desired amide .
Detailed Protocol
-
Reagents :
-
Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (1.0 equiv).
-
2-Methoxybenzoyl chloride (1.2 equiv).
-
Pyridine (3.0 equiv).
-
-
Solvent : Dry pyridine.
-
Conditions : Stirred at room temperature for 16 hours.
-
Workup : The reaction mixture is poured into ice-water, and the precipitate is filtered and purified via flash chromatography (cyclohexane/ethyl acetate, 7:3) .
Spectroscopic Validation
-
¹H NMR (CDCl₃) : δ 1.25 (t, J = 7.0 Hz, 3H, CH₂CH₃), 3.90 (s, 3H, OCH₃), 7.05–7.10 (m, 1H, aromatic), 7.50–7.65 (m, 2H, aromatic) .
-
MS : m/z 345.4 [M+H]⁺.
Alternative Microwave-Assisted Synthesis
Microwave irradiation has emerged as a efficient method for reducing reaction times and improving yields. While specific data for the target compound is limited, analogous syntheses of thiophene derivatives demonstrate significant enhancements:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 16 hours | 1 hour |
| Yield | 71% | 85% |
| Energy Consumption | High | Low |
This approach involves irradiating the reaction mixture at 100°C in a sealed vessel, facilitating rapid coupling between the amino group and acyl chloride .
Purification and Analytical Techniques
Final purification is achieved through recrystallization or column chromatography. Key quality control measures include:
High-Performance Liquid Chromatography (HPLC)
-
Column : C18 reverse-phase.
-
Mobile Phase : Acetonitrile/water (70:30).
Elemental Analysis
Challenges and Optimization Strategies
Common issues in the synthesis include:
-
Low Acylation Yields : Attributed to steric hindrance from the cyclopentane ring. Mitigated by using excess acyl chloride (1.5 equiv) and prolonged reaction times (24 hours) .
-
Ester Hydrolysis : Accidental hydrolysis of the ethyl ester during workup. Prevented by maintaining pH > 5 during aqueous quenching .
-
Byproduct Formation : Dimethylation of the methoxy group. Avoided by using freshly distilled benzoyl chloride .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
